5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one typically involves a multi-step process starting from isoquinoline. Huang Wei-yi (2006) reported a three-step synthesis process where isoquinoline undergoes sulfonation, followed by hydroxylation and hydrogenation to yield 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one with an overall yield of 47.6%. The process demonstrates the compound's accessibility through relatively straightforward chemical reactions, utilizing common reagents and catalysts like sulfuric acid, sodium hydroxide, potassium hydroxide, and palladium on carbon (Pd/C) (Huang Wei-yi, 2006).
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been determined through various spectroscopic methods, including ^1H NMR and mass spectrometry (MS). These analyses confirm the presence of the hydroxy group at the 5-position and the saturation of the 3,4-positions in the isoquinoline ring, providing insights into the compound's reactivity and potential for further functionalization.
Chemical Reactions and Properties
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Renzhi Liu et al. (2019) explored its capability to undergo radical 6-endo aza-cyclization, showcasing its potential in synthesizing complex heterocycles under copper-catalyzed conditions. This property highlights its utility in constructing diverse molecular architectures for potential applications in medicinal chemistry and material science (Renzhi Liu et al., 2019).
Scientific Research Applications
Synthesis and Chemical Properties
- 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one has been synthesized through various methods, indicating its importance in chemical research. Huang Wei-yi (2006) outlined a three-step synthesis process from isoquinoline, achieving a 47.6% overall yield (Huang Wei-yi, 2006). Additionally, Chen Zhan-guo (2008) investigated a new synthetic method for a related derivative, emphasizing the compound's relevance in synthetic chemistry (Chen Zhan-guo, 2008).
Biomedical Research
- Zhang San-qi (2010) synthesized novel 2-substituted derivatives of 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, revealing their vasodilatation activity. This suggests potential biomedical applications, particularly in cardiovascular research (Zhang San-qi, 2010).
Pharmacological Applications
- The compound has been explored in pharmacological contexts. For example, a study by Büttelmann et al. (2003) on 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and quinolines, which are structurally related to 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, showed potent activity as NMDA receptor antagonists, indicating potential in neurological or psychiatric drug development (Büttelmann et al., 2003).
Molecular Imaging
- In the field of molecular imaging, Y. Miyake et al. (2000) synthesized a variant of this compound labeled with carbon-11 for potential use in positron emission tomography (PET) imaging. This highlights its application in medical imaging and diagnostics (Y. Miyake et al., 2000).
Natural Product Research
- Yang-min Ma et al. (2017) isolated a new isoquinolone alkaloid, structurally related to 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, from an endophytic fungus. This indicates the compound's significance in the study of natural products and potential antimicrobial applications (Yang-min Ma et al., 2017).
properties
IUPAC Name |
5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQIVHHHBBVSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530894 | |
Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |
CAS RN |
56469-02-4 | |
Record name | 5-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20530894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.